![molecular formula C17H32N2O5 B14278336 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea CAS No. 159390-24-6](/img/structure/B14278336.png)
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is a complex organic compound characterized by its unique structure, which includes tert-butyl and dioxolane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with 1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)amine under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents like THF and toluene are commonly used in industrial settings due to their effectiveness in dissolving reactants and facilitating the reaction .
化学反応の分析
Types of Reactions
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isourea group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea involves its interaction with specific molecular targets. The isourea group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, affecting their activity. The dioxolane groups may also play a role in stabilizing the compound and enhancing its reactivity .
類似化合物との比較
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.
Musk ketone: A fragrance compound with a similar tert-butyl structure.
Uniqueness
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is unique due to its combination of tert-butyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective .
特性
CAS番号 |
159390-24-6 |
|---|---|
分子式 |
C17H32N2O5 |
分子量 |
344.4 g/mol |
IUPAC名 |
tert-butyl N,N'-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]carbamimidate |
InChI |
InChI=1S/C17H32N2O5/c1-15(2,3)24-14(18-8-12-10-20-16(4,5)22-12)19-9-13-11-21-17(6,7)23-13/h12-13H,8-11H2,1-7H3,(H,18,19) |
InChIキー |
OFGWHCHLPGFCKZ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CNC(=NCC2COC(O2)(C)C)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


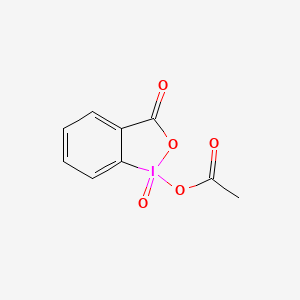

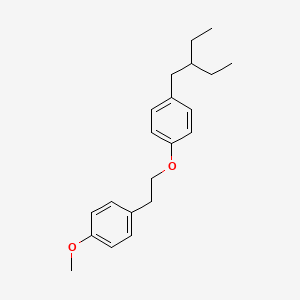
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
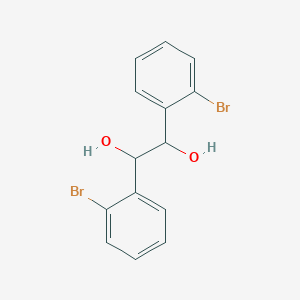
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
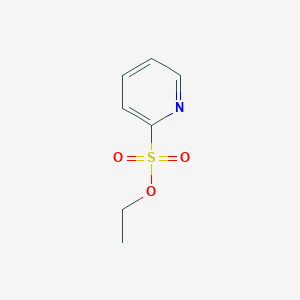
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
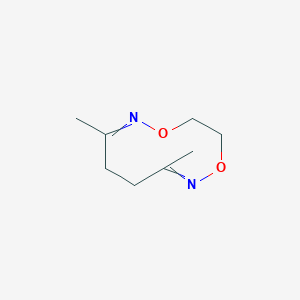
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
